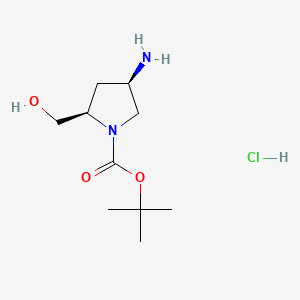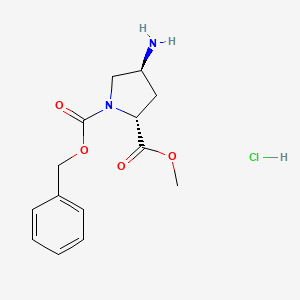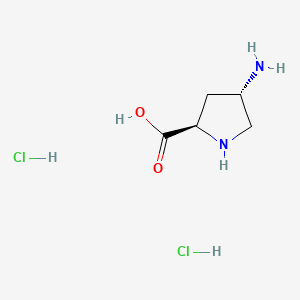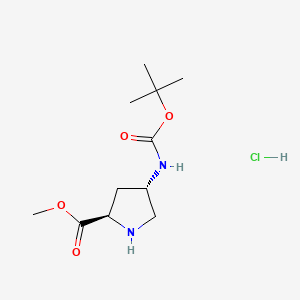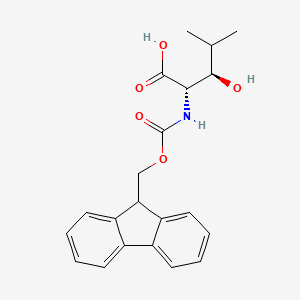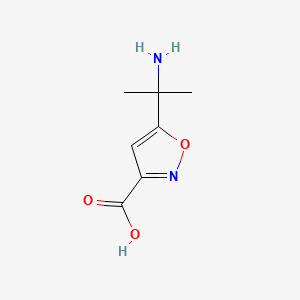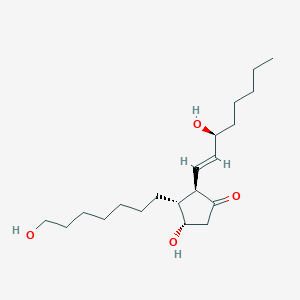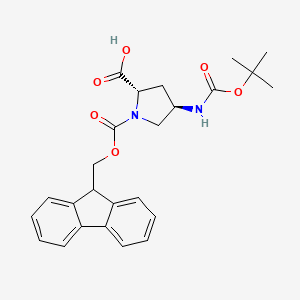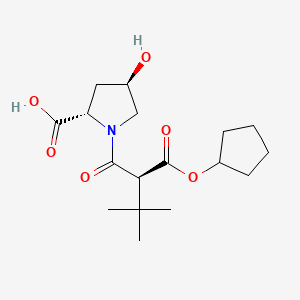![molecular formula C7H5F4NO B591666 [3-Fluor-5-(Trifluormethyl)pyridin-2-yl]methanol CAS No. 1227515-52-7](/img/structure/B591666.png)
[3-Fluor-5-(Trifluormethyl)pyridin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a pyridine ring, along with a methanol group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been found to have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 1943±350 °C and a density of 1453±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The compound is part of the trifluoromethylpyridines group, which is known to have biological activities in the agrochemical and pharmaceutical industries .
Action Environment
The compound’s storage temperature is recommended to be in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol typically involves the reaction of 5-(trifluoromethyl)pyridine with methanol under suitable reaction conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the methanol, followed by nucleophilic substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is unique due to the presence of both fluoro and trifluoromethyl groups on the pyridine ring, along with a methanol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWSPFNMLIYZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

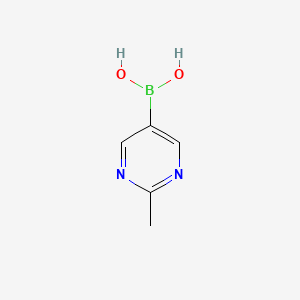
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)
